molecular formula C26H45NO7SSe B1201567 Tauroselcholic acid se-75 CAS No. 75018-70-1

Tauroselcholic acid se-75

Cat. No.: B1201567
CAS No.: 75018-70-1
M. Wt: 590.6 g/mol
InChI Key: JCMLWGQJPSGGEI-DJQDYNOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of selenium (75Se) tauroselcholic acid involves the incorporation of selenium-75 into the tauroselcholic acid molecule. The process typically includes the following steps:

Industrial Production Methods: Industrial production of selenium (75Se) tauroselcholic acid involves the use of radiolabeled selenium-75, which is produced in nuclear reactors. The radiolabeled selenium is then chemically incorporated into the tauroselcholic acid molecule under controlled conditions to ensure the desired purity and activity .

Chemical Reactions Analysis

Types of Reactions: Selenium (75Se) tauroselcholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Selenium (75Se) tauroselcholic acid mimics the behavior of natural bile acids. After oral administration, it is absorbed in the intestine and undergoes enterohepatic circulation. The selenium-75 radionuclide allows for the tracking of the compound’s movement within the body using gamma cameras. This enables the measurement of bile acid retention and loss, providing valuable diagnostic information .

Comparison with Similar Compounds

Uniqueness: Selenium (75Se) tauroselcholic acid is unique due to the incorporation of the selenium-75 radionuclide, which allows for non-invasive tracking and measurement of bile acid dynamics in the body. This makes it a valuable tool in medical diagnostics, particularly for conditions related to bile acid malabsorption .

Properties

CAS No.

75018-70-1

Molecular Formula

C26H45NO7SSe

Molecular Weight

590.6 g/mol

IUPAC Name

2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl](75Se)selanylacetyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i36-4

InChI Key

JCMLWGQJPSGGEI-DJQDYNOGSA-N

SMILES

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](C[75Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

(75)seleno-homocholic acid-taurine
23-seleno-25-homotaurocholic acid
Se(75)HCAT
Se-HCAT
SeHCAT
selenium-75 homocholic acid taurine
tauro-23-selena-25-homotaurocholic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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